REACTION_CXSMILES
|
C([O:4][C:5]1[C:10]2[CH:11]=[C:12]([CH3:14])[O:13][C:9]=2[CH:8]=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C.ClCCl>[OH:4][C:5]1[C:10]2[CH:11]=[C:12]([CH3:14])[O:13][C:9]=2[CH:8]=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
549.03 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
|
Name
|
|
Quantity
|
266 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solids were then stirred with hot toluene
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 60° C. for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
FILTRATION
|
Details
|
the suspension filtered
|
Type
|
WASH
|
Details
|
washing the solids with dichloromethane (2×1 L) (all batches
|
Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with citric acid (2.5 L of a 1 M aqueous solution),
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue purified
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by dry flash chromatography (hexane
|
Type
|
ADDITION
|
Details
|
All fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration of the hot mixture through a pad of celite
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 119.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |